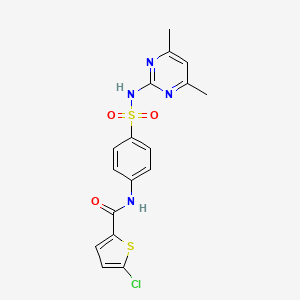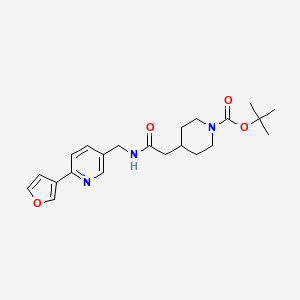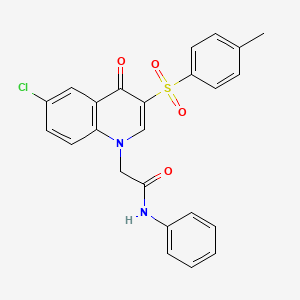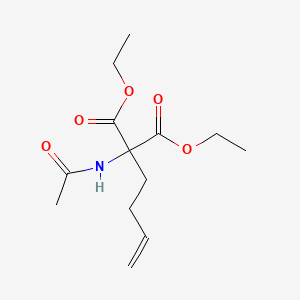
5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O3S2 and its molecular weight is 422.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The asymmetric unit of the title crystal structure is shown in the figure . The structure assignments of the new compounds are based on chemical and spectroscopic evidence .
Pharmacological Activities
The compound has shown promising pharmacological activities . The pharmacological screening showed that many of these compounds have less toxicity and good anti-inflammatory activities . Certain substituted pyrazoline derivatives showed anticancer, androgenic, anabolic, and anti-arrhythmic activities .
Anti-Inflammatory Applications
The compound has been tested for its anti-inflammatory activities . In a previous work, it was found that certain substituted pyrazoline derivatives showed anti-inflammatory activities .
Analgesic Applications
The compound has been reported to have analgesic activities . Pyrazolines are reported as analgesic agents .
Antipyretic Applications
The compound has been reported to have antipyretic activities . Pyrazolines are reported as antipyretic agents .
Antirheumatic Applications
The compound has been reported to have antirheumatic activities . Pyrazolines are reported as antirheumatic agents .
Antibacterial Applications
The compound has been reported to have antibacterial activities . Pyrazolines are reported as antibacterial agents .
Antifungal Applications
The compound has been reported to have antifungal activities . Pyrazolines are reported as antifungal agents .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes or receptors in the body, altering their function and leading to various effects .
Mode of Action
The exact mode of action of 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is not clearly defined in the available literature. It is likely that it interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its function, or altering its structure .
Biochemical Pathways
It is plausible that the compound affects pathways related to its targets, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
The effects would likely depend on the specific targets of the compound and how it interacts with them .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide. These factors could include temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-10-9-11(2)20-17(19-10)22-27(24,25)13-5-3-12(4-6-13)21-16(23)14-7-8-15(18)26-14/h3-9H,1-2H3,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJXPDIHBNUNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2640542.png)
![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)

![6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640549.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2640550.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2640551.png)
![Tert-butyl 4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2640552.png)

![N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2640554.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2640556.png)